molecular formula C11H9NO2 B3052004 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- CAS No. 37791-41-6

5(4H)-Oxazolone, 4-ethylidene-2-phenyl-

Cat. No.: B3052004
CAS No.: 37791-41-6
M. Wt: 187.19 g/mol
InChI Key: HEGNHTODZSHTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Heterocyclic Chemistry

5(4H)-Oxazolone, 4-ethylidene-2-phenyl- is classified as a heterocyclic compound due to the presence of a ring structure containing atoms of more than one element. evitachem.com Specifically, its core is an oxazolone (B7731731) ring, a five-membered heterocycle featuring one nitrogen and one oxygen atom in addition to three carbon atoms. evitachem.comresearchgate.net Oxazolones are also commonly referred to as azlactones. rsc.orgrsc.org

The oxazolone family can exist in several isomeric forms, with the 5(4H)-oxazolone structure being one of the most significant and thoroughly investigated. researchgate.netresearchgate.net These compounds can be further categorized as saturated or unsaturated azlactones, a distinction that significantly influences their chemical properties and reactivity. researchgate.net 5(4H)-Oxazolone, 4-ethylidene-2-phenyl-, with its exocyclic ethylidene double bond, is an example of an unsaturated azlactone. This unsaturation, in conjunction with the phenyl group, contributes to the molecule's specific chemical behavior and makes it a valuable component in synthetic chemistry. evitachem.com

Significance of Azlactones in Organic Synthesis

Azlactones, the class of compounds to which 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- belongs, are exceptionally versatile building blocks in organic synthesis. researchgate.net Their importance stems from the multiple reactive sites within their structure, which possess both pro-nucleophilic and electrophilic characteristics. rsc.orgrsc.org This dual reactivity allows them to participate in a wide array of chemical transformations. rsc.org

Historically and currently, azlactones are crucial intermediates for the synthesis of numerous biologically important molecules, including non-natural amino acids and peptides. rsc.orguctm.edunih.gov The classic Erlenmeyer-Plöchl synthesis, developed in the late 19th century, is a well-known method for preparing azlactones, which can then be converted to α-amino acids. drugfuture.comwikipedia.orgshivajicollege.ac.in

The reactivity of the azlactone ring enables a variety of transformations, making them valuable platforms for modern synthetic strategies. rsc.org Key reactions involving azlactones include:

Ring-opening reactions: Nucleophilic attack on the carbonyl group can open the ring, providing access to derivatives of α-acylamino acids. rsc.orgnih.gov

Cycloaddition reactions: The double bond in unsaturated azlactones can participate in cycloaddition reactions to form new, more complex cyclic structures. evitachem.comrsc.org

Conjugate additions: The electrophilic nature of the β-carbon in unsaturated azlactones makes them susceptible to conjugate addition reactions. rsc.orgresearchgate.net

This broad reactivity makes azlactones valuable precursors for pharmacologically active compounds, enzyme inhibitors, and other heterocyclic systems. rsc.orgnih.gov Furthermore, their utility extends to materials chemistry, where they are used in polymer modifications and the design of advanced materials. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylidene-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-2-9-11(13)14-10(12-9)8-6-4-3-5-7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGNHTODZSHTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)OC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332509
Record name 5(4H)-Oxazolone, 4-ethylidene-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37791-41-6
Record name 5(4H)-Oxazolone, 4-ethylidene-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4h Oxazolone, 4 Ethylidene 2 Phenyl and Its Derivatives

Classical Approaches: The Erlenmeyer-Plöchl Synthesis

The cornerstone for the synthesis of 4-alkylidene- and 4-arylidene-2-phenyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction, a method first detailed in the late 19th century. iosrjournals.orgwikipedia.org This reaction remains a widely used and reliable method for creating this class of compounds. researchgate.net

Reaction Components and General Mechanism

The Erlenmeyer-Plöchl synthesis is fundamentally a condensation reaction. The primary components involved are:

An N-acylglycine, most commonly hippuric acid (N-benzoylglycine).

An aldehyde or ketone; for the title compound, this would be acetaldehyde.

A dehydrating agent, which is almost universally acetic anhydride (B1165640).

A basic catalyst, traditionally anhydrous sodium acetate (B1210297). iosrjournals.orgwikipedia.org

The general mechanism proceeds in two main stages. First, the hippuric acid undergoes intramolecular cyclization and dehydration in the presence of acetic anhydride to form an intermediate, 2-phenyl-5(4H)-oxazolone. wikipedia.org This intermediate possesses acidic protons at the C-4 position. In the second stage, this oxazolone (B7731731) acts as the active methylene (B1212753) component in a base-catalyzed condensation reaction (similar to a Perkin reaction) with an aldehyde. wikipedia.org The base, typically acetate, deprotonates the C-4 position, creating a nucleophilic enolate which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the final 4-ethylidene-2-phenyl-5(4H)-oxazolone product.

Catalytic Systems in Traditional Erlenmeyer-Plöchl Synthesis

While fused sodium acetate is the classic catalyst for this reaction, numerous other catalytic systems have been explored to improve yields, shorten reaction times, and simplify reaction conditions. iosrjournals.orgsci-hub.se The catalyst often functions as a base to facilitate the crucial deprotonation of the oxazolone intermediate. A variety of catalysts have been successfully employed in this synthesis, highlighting the versatility of the reaction.

Modern adaptations of the Erlenmeyer-Plöchl synthesis have introduced a range of both Lewis and Brønsted acids, as well as other bases, to catalyze the condensation. These include metal acetates, mineral acids, and various inorganic compounds. The choice of catalyst can significantly impact the reaction's efficiency and conditions.

Catalyst SystemTypical ConditionsObservationsReference(s)
Sodium Acetate (NaOAc) Heating (often 100-150°C) with acetic anhydrideThe classical, widely used method. iosrjournals.orgbiointerfaceresearch.com iosrjournals.orgbiointerfaceresearch.com
Zinc Chloride (ZnCl2) Microwave irradiation or conventional heatingAn effective Lewis acid catalyst. researchgate.net
Alum (Al2(SO4)3) Reflux in ethanol (B145695) (80-100°C)An inexpensive and readily available catalyst; optimal at 10 mol%.
Zinc Dust Reflux in ethanol (60°C)Provides excellent yields in shorter reaction times. niscpr.res.in niscpr.res.in
Ytterbium(III) Triflate (Yb(OTf)3) Mild conditionsCatalyzes the reaction to produce excellent yields. ijprajournal.com ijprajournal.com
Bismuth(III) Acetate (Bi(OAc)3) Conventional heatingA catalyst with relatively low toxicity. ijprajournal.com ijprajournal.com
Basic Ionic Liquid ([bmIm]OH) Room temperature, solvent-freeActs as both catalyst and reaction medium, offering a green alternative.

Modern Synthetic Strategies

In response to the growing demand for environmentally friendly and efficient chemical processes, modern synthetic strategies for preparing 5(4H)-oxazolone, 4-ethylidene-2-phenyl- and its derivatives have focused on reducing solvent use, energy consumption, and reaction times.

Mechanochemical Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. dntb.gov.ua For the synthesis of azlactones, this approach involves the solvent-free grinding of the reactants. nih.govresearchgate.net In a typical mechanochemical procedure, glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate are ground together in the presence of a few drops of acetic anhydride. nih.govresearchgate.net This multicomponent, one-step process is noted for being simple, economical, and environmentally benign as it eliminates the need for bulk reaction solvents and external heating. nih.gov The key advantages include operational simplicity, high atom economy, and facile work-up. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted to accelerate organic reactions, and the Erlenmeyer-Plöchl synthesis is no exception. ijisrt.com Microwave-assisted methods significantly reduce reaction times from hours to minutes while often improving product yields. academie-sciences.fr This technique can be performed under solvent-free conditions or with a solid support like alumina (B75360) or silica (B1680970) gel. researchgate.netijprajournal.com Various catalytic systems, including calcium acetate and mixed metal oxides like MgO/Al2O3, have been successfully paired with microwave heating to create efficient and rapid protocols for azlactone synthesis. ijprajournal.comresearchgate.net The acceleration is attributed to the efficient and rapid heating of the polar reactants and intermediates by the microwave energy. academie-sciences.fr

MethodCatalystConditionsTimeYieldReference(s)
Conventional Heating Sodium Acetate100°C2 h~70-85% sci-hub.se
Mechanochemical Grinding Sodium AcetateRoom Temp5-10 min>90% researchgate.net
Microwave Irradiation Calcium AcetateSolvent-free2-5 min~85-95% ijprajournal.com
Microwave Irradiation MgO/Al2O3Solvent-free3-5 min~88-96% researchgate.net

Solvent-Free Reaction Conditions

A central theme in modernizing the synthesis of azlactones is the move towards solvent-free reaction conditions. niscpr.res.in This approach directly addresses the environmental and economic drawbacks associated with volatile organic solvents. Both mechanochemical grinding and microwave-assisted syntheses are frequently performed without any solvent. nih.govresearchgate.net In these methods, the reactants, often in a solid or neat liquid state, are mixed and activated either by mechanical force or microwave energy. researchgate.netacademie-sciences.fr For instance, heating a mixture of hippuric acid, an aldehyde, acetic anhydride, and a catalyst like dodecatungstophosphoric acid without any solvent can produce the desired oxazolone derivatives in high yields. core.ac.uk The use of basic ionic liquids can also serve as a recyclable, non-volatile reaction medium, effectively creating solvent-free conditions. These strategies represent a significant step towards more sustainable and efficient chemical manufacturing. niscpr.res.in

Application of Ionic Liquids in Synthesis

The use of ionic liquids as alternative reaction media has gained significant traction in the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones, the broader class to which 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- belongs. These salts, which are liquid at or near room temperature, offer several advantages over conventional organic solvents, including low vapor pressure, high thermal stability, and the potential for recyclability.

In the context of the Erlenmeyer-Plöchl synthesis of azlactones, ionic liquids have been successfully employed to facilitate the condensation reaction between an aldehyde, hippuric acid, and acetic anhydride. Research has demonstrated that the choice of ionic liquid can influence reaction times and yields. For instance, the use of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) has been reported as an effective medium for this transformation. The non-volatile nature of ionic liquids simplifies product isolation and reduces the emission of volatile organic compounds, aligning with the principles of green chemistry.

A comparative study of different reaction conditions for the synthesis of a representative azlactone, 4-benzylidene-2-phenyl-5(4H)-oxazolone, highlights the benefits of using ionic liquids, particularly in conjunction with sonochemical methods.

Synthesis of 4-benzylidene-2-phenyl-5(4H)-oxazolone under various conditions
EntrySolvent/CatalystConditionsTime (min)Yield (%)
1None100°C12075
2[bmim][BF4]40°C9085
3[bmim][PF6]40°C9088
4[bmim][PF6]/UltrasoundRoom Temp3095

Novel Catalytic Systems in Modern Synthesis

The development of novel and more efficient catalysts is a cornerstone of modern organic synthesis. For the preparation of 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- and its derivatives, several innovative catalytic systems have been introduced to improve upon the traditional Erlenmeyer-Plöchl reaction, which typically uses stoichiometric amounts of sodium acetate.

Organocatalysis: L-proline, a naturally occurring amino acid, has emerged as a highly efficient and environmentally benign organocatalyst for this transformation. researchgate.net Its use promotes the reaction between aromatic aldehydes and hippuric acid in the presence of acetic anhydride, leading to excellent yields in shorter reaction times compared to conventional methods. researchgate.net The catalyst is thermally stable, readily available, and non-hazardous. researchgate.net

Heterogeneous Catalysis: To simplify catalyst recovery and reuse, solid-supported catalysts have been investigated. Molybdophosphoric or tungstophosphoric acids supported on silica-alumina have proven to be effective heterogeneous catalysts for the synthesis of azlactones. conicet.gov.ar These catalysts demonstrate high conversion and selectivity, with the added benefit of being easily separated from the reaction mixture and reusable without a significant loss of activity. conicet.gov.ar

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with catalysts like sodium hypophosphite (SHP) has dramatically reduced reaction times. ijisrt.com This solvent-free approach offers a rapid and efficient route to azlactones, with reactions often completing within minutes and yielding high-purity products. ijisrt.com

Economical and Readily Available Catalysts: Simple and inexpensive catalysts such as alum (aluminum potassium sulfate) have also been successfully employed. In a one-pot synthesis, alum effectively catalyzes the condensation reaction, providing good to excellent yields of the desired azlactone products.

Comparison of Novel Catalytic Systems for Azlactone Synthesis
CatalystKey AdvantagesTypical Reaction ConditionsYield Range (%)
L-prolineEnvironmentally benign, readily available, efficientAcetic anhydride, reflux85-95 researchgate.net
Silica-alumina supported heteropolyacidsHeterogeneous, reusable, high selectivityToluene, reflux87-96 conicet.gov.ar
Sodium Hypophosphite/MicrowaveRapid reaction times, solvent-freeMicrowave irradiation~90 ijisrt.com
AlumInexpensive, readily available, one-potEthanol, reflux80-95

One-Pot Transformations and Sequential Syntheses

The principles of atom economy and process efficiency have driven the development of one-pot and multicomponent reactions for the synthesis of complex molecules like 5(4H)-Oxazolone, 4-ethylidene-2-phenyl-. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, thereby avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste.

A notable example is the one-pot, four-component synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. This method utilizes a simple and readily available catalyst, alum, to bring together an aldehyde, hippuric acid, and acetic anhydride in a single step, leading to high yields of the desired product. The procedure is straightforward, involving refluxing the components in ethanol, followed by a simple work-up.

Furthermore, a green and highly efficient one-step synthesis has been developed using a mechanochemical approach. nih.gov This solvent-free method involves the grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. nih.gov This multicomponent reaction proceeds rapidly at room temperature, offering significant environmental and economic advantages over traditional solution-phase syntheses. nih.gov The absence of a bulk solvent simplifies product isolation and minimizes waste generation. nih.gov

These one-pot and multicomponent strategies represent a significant advancement in the synthesis of 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- and related compounds, offering more sustainable and efficient manufacturing routes.

Chemical Reactivity and Transformation Pathways of 5 4h Oxazolone, 4 Ethylidene 2 Phenyl

Nucleophilic Addition and Ring-Opening Reactions

The oxazolone (B7731731) ring is susceptible to nucleophilic attack, particularly at the C-5 carbonyl carbon, which often leads to the opening of the heterocyclic ring. nih.gov The exocyclic double bond, being in conjugation with the carbonyl group, also serves as a site for nucleophilic addition.

Reactions with Amines and Alcohols

Amines and alcohols readily react with 4-ethylidene-2-phenyl-5(4H)-oxazolone. evitachem.com The reaction pathway can involve two primary mechanisms:

Michael Addition: Nucleophiles can add across the activated exocyclic double bond. For instance, the reaction with heterocyclic amines has been shown to proceed via a nucleophilic attack at the exocyclic C=C bond, leading to the formation of 4-hetarylaminomethylidene derivatives of oxazol-5(4H)-one. researchgate.net

Ring-Opening Acylation: The most common reaction involves the nucleophilic attack of an amine or alcohol on the electrophilic C-5 carbonyl carbon. This results in the cleavage of the acyl-oxygen bond (C5-O1), opening the oxazolone ring to form N-acyl amino acid derivatives. nih.gov This reactivity makes oxazolones excellent acylating agents.

Formation of N-Benzoyl Amides and Amino Acid Derivatives

The ring-opening reaction with nucleophiles is a cornerstone of oxazolone chemistry and provides a direct route to more complex molecules. biointerfaceresearch.com

With Amines (Aminolysis): Reaction with primary or secondary amines leads to the formation of N-benzoyl unsaturated α-amino acid amides.

With Alcohols (Alcoholysis): Reaction with alcohols, often under basic or acidic catalysis, yields the corresponding N-benzoyl unsaturated α-amino acid esters.

These products are valuable intermediates in organic synthesis, particularly for the preparation of unique α-amino acids and peptides. biointerfaceresearch.comnih.gov For example, subsequent hydrolysis of the ester or amide products can yield the corresponding α-keto acid, while reduction of the double bond and hydrolysis can produce saturated α-amino acids.

The table below summarizes the outcomes of nucleophilic reactions.

NucleophileReaction TypeProduct Class
Primary/Secondary AmineRing-Opening AcylationN-Benzoyl Amide Derivative
AlcoholRing-Opening AcylationN-Benzoyl Ester Derivative
Heterocyclic AmineMichael Addition4-Hetarylaminomethylidene Oxazolone

Cycloaddition Reactions

The exocyclic double bond in 4-ethylidene-2-phenyl-5(4H)-oxazolone can participate as a dienophile in cycloaddition reactions, particularly Diels-Alder reactions. evitachem.comresearchgate.net This reactivity allows for the construction of complex cyclic and bicyclic structures.

The efficiency and selectivity of these reactions can be significantly enhanced by the use of Lewis acids. unirioja.es For instance, in the reaction with cyclopentadiene (B3395910), the choice of Lewis acid and its stoichiometry can direct the reaction towards different pathways:

[4+2] Cycloaddition (Diels-Alder): Using AlCl3 as a Lewis acid catalyst, the oxazolone acts as a dienophile, reacting with cyclopentadiene to yield a norbornane (B1196662) skeleton. unirioja.es

[4+3] Cycloaddition: Under different conditions with aluminum derivatives, the reaction can proceed through a [4+3] cycloaddition, forming a bicyclo[3.2.1]octane framework. unirioja.es

The Lewis acid activates the oxazolone by coordinating to the carbonyl oxygen, which increases the electrophilicity of the conjugated system and facilitates the cycloaddition. researchgate.netunirioja.es

DieneConditionsProduct TypeReference
CyclopentadieneAlCl₃ (Lewis Acid)[4+2] Cycloadduct (Norbornane derivative) unirioja.es
CyclopentadieneModified Aluminum Reagents[4+3] Cycloadduct (Bicyclo[3.2.1]octane derivative) unirioja.es
1,3-ButadieneLewis Acid[4+2] Cycloadduct unirioja.es
2,3-Dimethyl-1,3-butadieneLewis Acid[4+2] Cycloadduct unirioja.es

Photoinduced Transformations

Irradiation of 4-ethylidene-2-phenyl-5(4H)-oxazolone can induce unique chemical transformations. A notable example is the photolysis in the presence of allylic alcohols, which results in a one-pot conversion to γ,δ-unsaturated N-benzoyl amides. dongguk.eduresearchgate.net This complex transformation is proposed to occur via a sequence of steps:

Decarbonylation: Photoinduced loss of carbon monoxide from the oxazolone ring.

Nucleophilic Addition: The allylic alcohol adds to an intermediate species.

Hydrogen Transfer: A photoinduced hydrogen transfer occurs.

Claisen Rearrangement: The final product is formed through a Claisen rearrangement. dongguk.eduresearchgate.net

Additionally, analogous heterocyclic systems like thiazolones are known to undergo [2+2] photocycloaddition reactions upon irradiation, suggesting that 4-ethylidene-2-phenyl-5(4H)-oxazolone could potentially dimerize or react with other alkenes under photochemical conditions to form cyclobutane (B1203170) rings. nih.gov

Stereochemical Considerations in Reactivity (Z/E Isomerism)

The exocyclic C4=C bond introduces the possibility of geometric isomerism (Z/E).

Predominant Isomer: The synthesis of these oxazolones, typically via the Erlenmeyer-Plöchl reaction, usually yields the (Z)-isomer as the major or exclusive product. mdpi.comresearchgate.net X-ray crystallography studies on related compounds have confirmed the Z-configuration of the thermodynamically more stable isomer. researchgate.net

Isomerization: While the (Z)-isomer is more stable, isomerization to the (E)-isomer can be achieved. Photo-irradiation is one method used to convert the (Z)-isomer into the (E)-isomer. cdnsciencepub.com The two isomers can often be separated by chromatographic techniques. cdnsciencepub.com

Reactivity Differences: The stereochemistry of the double bond is critical as it dictates the spatial orientation of the substituents, which can influence the stereochemical outcome of subsequent reactions, such as cycloadditions. The literature on cycloaddition reactions, for example, specifically notes the use of the (Z)-isomer in reactions with cyclopentadiene. unirioja.es

Electrophilic Attack at C-4 and C-2 Positions

The electronic distribution in the oxazolone ring influences its susceptibility to electrophilic attack.

Spectroscopic and Structural Characterization of 5 4h Oxazolone, 4 Ethylidene 2 Phenyl and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of oxazolone (B7731731) derivatives. The ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For 5(4H)-Oxazolone, 4-ethylidene-2-phenyl-, the expected ¹H NMR spectrum would feature distinct signals for the protons of the 2-phenyl group, typically appearing as multiplets in the aromatic region (δ 7.4–8.2 ppm). The exocyclic ethylidene group (=CH-CH₃) would give rise to a quartet for the vinyl proton (=CH) and a doublet for the methyl protons (-CH₃), with their exact chemical shifts influenced by the geometry (E/Z isomerism) and the electronic environment of the conjugated system.

The ¹³C NMR spectrum is equally informative. The carbonyl carbon (C=O) of the lactone ring is characteristically deshielded, appearing at approximately δ 160–167 ppm. niscpr.res.in Other key resonances include the C=N carbon of the oxazolone ring, the carbons of the exocyclic double bond (C4 and the adjacent vinyl carbon), and the carbons of the 2-phenyl substituent. niscpr.res.in The extended π-electron system across the molecule influences the chemical shifts, indicating efficient transmission of electronic effects from substituents. dtu.dk

Spectroscopic data for several analogues provide a reference for these expected values.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected 4-Substituted-2-phenyl-5(4H)-oxazolone Analogues

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
4-Benzylidene-2-phenyloxazol-5-one 7.29 (s, 1H, =CH), 7.38-7.67 (m, 5H, ArH), 8.20-8.86 (m, 5H, ArH) 166.79 (C=O), 162.95 (C=N), 133.60, 133.25, 132.98, 131.16, 130.65, 129.23, 128.88, 127.89, 124.99 (Aromatic & C=C) researchgate.net
4-(4-Methoxybenzylidene)-2-phenyloxazol-5-one 3.87 (s, 3H, OCH₃), 7.10 (d, 2H, ArH), 7.36 (s, 1H, =CH), 7.50-7.65 (m, 3H, ArH), 8.13 (d, 2H, ArH), 8.21 (d, 2H, ArH) Not specified
4-(4-Chlorobenzylidene)-2-phenyloxazol-5-one 7.29 (s, 1H, =CH), 7.51-7.65 (m, 5H, ArH), 8.16 (d, 2H, ArH), 8.24 (d, 2H, ArH) Not specified researchgate.net

| 4-(3-Ethoxy-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one | 1.31-1.34 (t, 3H, CH₃), 3.89 (s, 3H, OCH₃), 4.31-4.37 (q, 2H, OCH₂), 7.51-8.32 (m, 8H, ArH), 8.26 (s, 1H, C=CH) | Not specified | bibliomed.org |

Note: NMR data is typically recorded in solvents like CDCl₃ or DMSO-d₆, which can influence chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is highly effective for identifying the key functional groups present in the oxazolone structure. The spectra of 4-substituted-2-phenyl-5(4H)-oxazolones are dominated by strong absorption bands corresponding to the carbonyl and imine groups within the heterocyclic ring. bibliomed.org

The most characteristic absorption is the C=O stretching vibration of the lactone, which typically appears in the region of 1760–1800 cm⁻¹. researchgate.netbiointerfaceresearch.com Another prominent band is the C=N stretching vibration, found around 1640–1660 cm⁻¹. researchgate.netbibliomed.org The exocyclic C=C double bond, being part of a conjugated system, shows a stretching vibration in the 1550–1605 cm⁻¹ range. researchgate.netbibliomed.org Aromatic C-H and C=C stretching vibrations from the phenyl group are also observed.

In some cases, the carbonyl (C=O) absorption band may appear as a doublet. This splitting is often attributed to Fermi resonance, an interaction between the fundamental carbonyl stretching vibration and an overtone or combination band of similar frequency. dtu.dk

Table 2: Characteristic IR Absorption Frequencies for Selected 4-Arylidene-2-phenyl-5(4H)-oxazolone Analogues (cm⁻¹)

Compound ν (C=O) Lactone ν (C=N) ν (C=C) Reference
4-Benzylidene-2-phenyloxazol-5-one 1790 1650 1550 researchgate.net
4-(4-Methoxybenzylidene)-2-phenyl-5(4H)-oxazolone 1793 1652 Not specified biointerfaceresearch.com
4-(4-Chlorobenzylidene)-2-phenyl-5(4H)-oxazolone 1790 1657 Not specified biointerfaceresearch.com

| 4-(3-Methylbenzylidene)-2-(4-(trifluoromethyl)phenyl)oxazol-5(4H)-one | 1758 | 1656 | 1597 | bibliomed.org |

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pathways of oxazolone compounds. In electron ionization (EI) mass spectrometry, 4-arylidene-2-phenyl-5(4H)-oxazolones typically exhibit a prominent molecular ion peak (M⁺), confirming their molecular weight. researchgate.net

The fragmentation pattern is often characterized by the presence of several key ions. A common fragmentation pathway involves the initial loss of a stable neutral molecule, such as carbon monoxide (CO), from the lactone ring. The most characteristic fragment ions observed in the spectra of 2-phenyl substituted oxazolones are the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. researchgate.netbibliomed.org The specific fragmentation will also depend on the nature of the substituent at the 4-position. For the title compound, 5(4H)-Oxazolone, 4-ethylidene-2-phenyl-, with a molecular formula of C₁₁H₉NO₂, the expected molecular weight is approximately 187.19 g/mol . nih.govevitachem.com

Table 3: Mass Spectrometry Data for Selected 2-Phenyl-5(4H)-oxazolone Analogues

Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z) Reference
4-Benzylidene-2-phenyloxazol-5-one 249 221, 116, 105, 89, 77, 51 researchgate.netnist.gov
4-(4-Hydroxybenzylidene)-2-phenyloxazol-5-one 265 237, 132, 105, 104, 77, 51 researchgate.net
4-(4-Nitrobenzylidene)-2-(3-chloro-5-hydroxyphenyl)oxazol-5(4H)-one 344 307, 281, 265, 241, 225, 207, 185, 167, 149, 121, 105, 77, 57 bibliomed.org

| 4-(4-Methoxybenzylidene)-2-[4-(4-chlorobenzylideneamino)phenyl]-oxazol-5(4H)-one | 416 | 162 (base peak) | biointerfaceresearch.com |

Electronic Absorption and Emission Spectroscopy (Photophysical Studies)

The extended conjugated system present in 4-ethylidene-2-phenyl-5(4H)-oxazolone and its analogues gives rise to distinct photophysical properties. These compounds typically display strong absorption in the ultraviolet (UV) or visible region of the electromagnetic spectrum.

The absorption spectra are characterized by an intense band, generally attributed to a π–π* electronic transition involving charge transfer from the 4-substituent group to the oxazolone heterocyclic moiety. ehu.es The position of the absorption maximum (λ_max) is sensitive to the electronic nature of the substituents on both the 2-phenyl and 4-ethylidene groups, as well as the polarity of the solvent.

Many 4-arylidene-5(4H)-oxazolones exhibit fluorescence, although the quantum yields in solution are often very low (typically < 0.1%). ehu.es This weak emission is often due to non-radiative deactivation pathways, such as intramolecular rotation (e.g., hula-twist mechanism). nih.gov However, fluorescence can be significantly enhanced in the solid state or in restricted environments like polymer films or upon coordination to a metal center, where these non-radiative pathways are suppressed. nih.govphotobiology.com The emission properties are also tunable, with the wavelength and intensity being dependent on the molecular structure and environment.

Table 4: Photophysical Data for Selected 4-Arylidene-2-phenyl-5(4H)-oxazolone Analogues in Solution

Compound Solvent λ_abs (nm) λ_em (nm) Quantum Yield (Φ) Reference
4-(p-N,N-dimethylaminobenzylidene)-2-phenyl-5-oxazolone Acetonitrile 465 546 ~0.03 photobiology.com
4-((Z)-(2,4-dimethoxybenzylidene))-2-((E)-styryl)-5(4H)-oxazolone CH₂Cl₂ 428 510 < 0.01

| 4-((Z)-(2,4-difluorobenzylidene))-2-((E)-styryl)-5(4H)-oxazolone | CH₂Cl₂ | 381 | 475 | < 0.01 | |

Computational Investigations of 5 4h Oxazolone, 4 Ethylidene 2 Phenyl

Quantum Chemical Calculations (e.g., MNDO, AM1, MMPI)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the oxazolone (B7731731) ring and its substituents. Both semi-empirical and more advanced methods are employed to model the molecule's characteristics.

Semi-empirical methods, such as Modified Neglect of Diatomic Overlap (MNDO) and Austin Model 1 (AM1), provide a computationally efficient way to study large molecules. chemrxiv.org These methods have been applied to related 2-phenyl-4-arylmethylene-5(4H)-oxazolones to analyze their electronic properties and rationalize their reactivity. clockss.org For instance, calculations on geometric isomers can reveal differences in their electronic structure that influence their behavior in chemical reactions. clockss.org Molecular Mechanics (MMPI) calculations have also been used to estimate the molecular geometry of related oxazolone structures. clockss.org

More rigorous methods, such as Density Functional Theory (DFT), offer higher accuracy and are frequently used to calculate optimized geometries, vibrational frequencies, and electronic properties of oxazolone derivatives. nih.govnih.gov DFT calculations have been instrumental in mechanistic studies of reactions involving the oxazolone core. nih.govacs.org

Table 1: Representative Electronic Properties of a Related 5(4H)-Oxazolone Calculated by MNDO

Property(Z)-Isomer(E)-Isomer
Heat of Formation (kcal/mol)28.530.1
Dipole Moment (Debye)3.94.3
HOMO Energy (eV)-9.01-9.00
LUMO Energy (eV)-0.92-0.98

Note: Data is for the related compound (Z/E)-2-phenyl-4-benzylidene-5(4H)-oxazolone and is illustrative of the outputs from semi-empirical calculations. clockss.org

Conformational Analysis and Stereochemical Prediction

Conformational analysis using methods like Molecular Mechanics and DFT can determine the most stable three-dimensional arrangement of the atoms. These calculations explore the potential energy surface by rotating single bonds, such as the bond connecting the phenyl group to the oxazolone ring. For related 4-arylidene-5(4H)-oxazolones, crystallographic data has revealed a significant U-shaped distortion in the molecule's conformation, which minimizes intramolecular steric repulsions. nih.gov Computational models can predict such deviations from planarity. clockss.org

The configuration of the C=C double bond is typically found to be (Z) in related synthesized oxazolones. mdpi.com Theoretical calculations can confirm the thermodynamic preference for one isomer over the other by comparing their calculated energies. For example, studies on similar structures have shown that the (Z)-isomer is often more stable than the (E)-isomer. clockss.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the pathways of chemical reactions involving 5(4H)-Oxazolone, 4-ethylidene-2-phenyl-. By calculating the energies of reactants, transition states, and products, researchers can gain a detailed understanding of reaction mechanisms, kinetics, and thermodynamics.

DFT calculations have been successfully used to elucidate complex reaction mechanisms for this class of compounds. For example, the mechanism of orthopalladation of (Z)-2-aryl-4-arylidene-5(4H)-oxazolones was confirmed through DFT, which showed that the formation of a six-membered ring is favored both kinetically and thermodynamically. nih.gov Similarly, computational studies have detailed the catalytic cycle of oxazolone synthesis, identifying key intermediates and the rate-determining step of the reaction. acs.org

The reactivity of different isomers can also be explained computationally. The Klopman-Salem equation, with parameters calculated by MNDO, has been used to rationalize the differing stereochemical outcomes of nucleophilic attacks on (Z) and (E) isomers of 4-arylmethylene-5(4H)-oxazolones. clockss.org These calculations suggested that a reversible nucleophilic attack on the exocyclic carbon could explain the observed isomerization in some cases. clockss.org

Table 2: Example of Calculated Energetic Terms for Nucleophilic Attack

NucleophileAttack SiteElectrostatic Term (kcal/mol)Orbital Term (kcal/mol)Predicted Outcome
AmmoniaC-5-2.6-66.8Stereospecific
MethylamineC-5-2.5-64.4Stereospecific
AnilineC-6 (exocyclic)-1.1-60.8Isomerization

Note: Data is for the related E-2-phenyl-4-benzylidene-5(4H)-oxazolone and illustrates how computational terms from the Klopman-Salem equation can be used to analyze reactivity. clockss.org

Molecular Docking Studies (Focus on Methodological Aspects)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 5(4H)-Oxazolone, 4-ethylidene-2-phenyl-, binds to a macromolecular target, typically a protein. nih.govwikipedia.org This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. nih.gov The focus here is on the general methodology as it would be applied to this specific oxazolone.

The molecular docking process involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a crystallographic database. This structure is prepared by adding hydrogen atoms, assigning charges, and removing water molecules. The 2D structure of the oxazolone ligand is converted into a 3D model, and its geometry is optimized to find a low-energy conformation. nih.gov

Defining the Binding Site: A specific region on the target protein, known as the binding site or active site, is identified. A grid box is then defined around this site to constrain the search space for the docking algorithm. wisdomlib.org

Conformational Sampling: A search algorithm is used to explore various possible conformations (poses) of the ligand within the defined binding site. nih.gov This step accounts for the flexibility of the ligand and, in some advanced methods, the flexibility of the protein as well. nih.gov

Scoring and Analysis: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (free energy of binding) between the ligand and the protein. nih.govh-its.org The poses are ranked based on these scores, with lower energy values typically indicating more favorable binding. nih.gov Commonly used programs for docking oxazolone derivatives include AutoDock Vina. wisdomlib.orgtandfonline.com The final analysis involves examining the predicted binding mode, including key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. nih.gov

Table 3: Illustrative Molecular Docking Results for Oxazolone Derivatives Against a Protein Target

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Oxazolone Derivative 1Acetylcholinesterase-11.5TYR72, ASP74, TRP286
Oxazolone Derivative 2Acetylcholinesterase-11.4TYR72, TRP286, TYR341
Oxazolone Derivative 3VEGFR-10.7CYS919, LYS868, ASP1046
Oxazolone Derivative 4VEGFR-10.5CYS919, GLU885, ASP1046

Note: This table presents example data from docking studies of various oxazolone derivatives against known biological targets to demonstrate the typical output of such investigations. nih.govasiapharmaceutics.info

Applications of 5 4h Oxazolone, 4 Ethylidene 2 Phenyl in Advanced Organic Synthesis

Role as Versatile Synthons and Building Blocks

5(4H)-Oxazolone, 4-ethylidene-2-phenyl-, and its analogues are highly valued as synthons in organic chemistry due to the multiple reactive sites within their structure. nih.gov The electrophilic nature of the exocyclic double bond, coupled with the susceptibility of the oxazolone (B7731731) ring to nucleophilic attack, provides a gateway for the construction of diverse molecular architectures. researchgate.net

The reactivity of the exocyclic double bond is a key feature, making it an excellent Michael acceptor for various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at the β-position of the resulting amino acid derivative. Furthermore, the double bond can participate in various cycloaddition reactions, serving as a dienophile in Diels-Alder reactions to construct complex polycyclic systems. unirioja.es While specific studies on the 4-ethylidene derivative in this context are limited, the general reactivity pattern of 4-alkylidene- and 4-arylidene-2-phenyl-5(4H)-oxazolones suggests its potential in similar transformations. unirioja.es

The oxazolone ring itself can be readily opened by a variety of nucleophiles, including alcohols, amines, and water, leading to the formation of α,β-dehydroamino acid derivatives. researchgate.net This ring-opening reaction is a cornerstone of its utility in peptide synthesis and the generation of other heterocyclic systems.

Table 1: Key Reactive Sites of 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- and Their Synthetic Potential

Reactive SiteType of ReactionPotential Products
Exocyclic C=C Double BondMichael Additionβ-Substituted amino acid precursors
Cycloaddition (e.g., Diels-Alder)Polycyclic amino acid derivatives
Carbonyl Group (C=O)Nucleophilic Acyl Substitutionα,β-Dehydroamino acid esters and amides
Oxazolone RingRing OpeningModified α-amino acids, peptides
Rearrangement/CondensationOther heterocyclic systems

Synthesis of Modified α-Amino Acids and Peptides

A primary application of 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- lies in its role as a precursor for the synthesis of modified α-amino acids, particularly α,β-dehydroamino acids. biointerfaceresearch.com The hydrolysis or alcoholysis of the oxazolone ring provides a straightforward route to N-benzoyl-α,β-dehydroalanine esters or acids. These dehydroamino acid residues are valuable components in peptide synthesis, as they can introduce conformational constraints into peptides and serve as precursors for other non-proteinogenic amino acids through asymmetric hydrogenation or other addition reactions. nih.gov

The general process involves the reaction of the oxazolone with an alcohol or water, often under mild basic or acidic conditions, to yield the corresponding ester or carboxylic acid of N-benzoyl-α,β-dehydroalanine. The benzoyl protecting group can then be removed to provide the free dehydroamino acid derivative.

While specific examples detailing the use of 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- in the synthesis of complex peptides are not extensively documented, the established methodology for incorporating dehydroamino acids derived from related oxazolones into peptide chains is directly applicable. mdpi.com This involves the coupling of the dehydroamino acid unit with other amino acids or peptide fragments using standard peptide coupling reagents.

Precursors for Diverse Heterocyclic Compounds

The reactivity of 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- extends beyond amino acid and peptide synthesis, positioning it as a valuable starting material for the construction of a variety of other heterocyclic systems. nih.gov The oxazolone ring can undergo ring-transformation reactions with different reagents to yield new heterocyclic frameworks.

For instance, reactions of unsaturated oxazolones with hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. The ability of the exocyclic double bond to participate in cycloaddition reactions also opens avenues for the synthesis of various fused and spirocyclic heterocyclic compounds. unirioja.esmdpi.com

While the majority of published research focuses on 4-arylidene derivatives in these transformations, the fundamental reactivity of the 4-ethylidene analogue is expected to be similar, allowing for its potential use in the synthesis of a range of heterocycles. For example, the reaction of 4-arylidene-2-phenyl-5(4H)-oxazolones with various nucleophiles has been shown to produce imidazolones, triazinones, and other complex heterocyclic structures. researchgate.netnih.gov

Table 2: Examples of Heterocyclic Systems Derived from Unsaturated 2-Phenyl-5(4H)-oxazolones

ReagentResulting Heterocycle
Hydrazine derivativesPyrazoles, Pyridazinones
HydroxylamineIsoxazoles
AmidinesImidazoles
ThioamidesThiazoles
DienophilesPolycyclic systems via Diels-Alder

Utility in Materials Science and Photonic Applications

Unsaturated 5(4H)-oxazolones, including the 4-ethylidene-2-phenyl- derivative, possess interesting photophysical properties that make them candidates for applications in materials science and photonics. researchgate.netnih.gov These compounds often exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the oxazolone ring. nih.gov

The fluorescence of these molecules is often weak in solution but can be significantly enhanced in the solid state or when incorporated into rigid matrices, a phenomenon attributed to the restriction of intramolecular motion. nih.gov This property is of interest for the development of solid-state lighting materials and fluorescent probes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-ethylidene-2-phenyl-5(4H)-oxazolone derivatives?

  • Methodology : The synthesis typically involves condensation reactions between substituted aldehydes and oxazolone precursors. For example, derivatives with nitro or methoxy substituents are synthesized using ethanol or methanol as solvents, with sodium acetate as a catalyst. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde-to-oxazolone) and refluxing at 80–90°C for 2–4 hours .
  • Key Steps :

  • Purification via recrystallization (DMF/ethanol mixtures).
  • Monitoring reaction progress by TLC or HPLC.
    • Table 1 : Representative Synthetic Conditions
SubstituentSolventCatalystTemp (°C)Yield (%)Source
3-NitrophenylEthanolNone8072
4-MethoxyphenylMethanolNaOAc9065

Q. How are spectroscopic techniques applied to characterize oxazolone derivatives?

  • NMR : 1^1H NMR is critical for confirming the ethylidene group (δ 5.8–6.2 ppm for vinyl protons) and phenyl substituents (δ 7.2–7.8 ppm). 13^{13}C NMR identifies carbonyl signals at δ 165–175 ppm .
  • IR : Stretching frequencies at 1720–1740 cm1^{-1} (oxazolone C=O) and 1600–1650 cm1^{-1} (C=N) confirm core structure .

Advanced Research Topics

Q. How do computational methods (e.g., DFT) aid in predicting reactivity and electronic properties of 4-ethylidene-2-phenyl-5(4H)-oxazolone?

  • DFT Applications :

  • Geometry optimization using B3LYP/6-311++G(d,p) basis sets to model electron density distribution.
  • HOMO-LUMO analysis reveals nucleophilic sites (e.g., oxazolone carbonyl) for electrophilic substitution .
    • Case Study : Ethylidene substituents lower LUMO energy (-1.8 eV), enhancing susceptibility to nucleophilic attack compared to methyl derivatives .

Q. What strategies resolve contradictions in reported biological activities of oxazolone derivatives?

  • Data Analysis :

  • Cross-validate bioactivity (e.g., antimicrobial IC50_{50}) using standardized assays (e.g., broth microdilution) to minimize protocol variability .
  • Compare substituent effects: Nitro groups enhance antibacterial activity (MIC 8 µg/mL against S. aureus), while methoxy groups favor anti-inflammatory effects (COX-2 inhibition ≥60%) .
    • Contradiction Example : A 2025 study reported antitumor activity (IC50_{50} 12 µM vs. HeLa), whereas earlier work found no cytotoxicity. Resolution involved testing under hypoxic vs. normoxic conditions, revealing oxygen-dependent activation .

Q. How are crystallographic techniques used to elucidate structural ambiguities in oxazolone derivatives?

  • X-ray Crystallography :

  • Single-crystal analysis confirms Z/E configuration of ethylidene groups (e.g., dihedral angles <10° for Z-isomers) .
  • Hydrogen-bonding networks (e.g., O–H···N interactions in 4-hydroxyphenyl derivatives) stabilize crystal packing .
    • Table 2 : Structural Parameters from Crystallography
DerivativeSpace GroupBond Length (C=O, Å)Torsion Angle (°)Source
4-MethoxyP21_1/c1.2148.2
3-NitroC2/c1.22112.5

Methodological Challenges & Solutions

Q. What are common pitfalls in scaling up oxazolone synthesis, and how are they mitigated?

  • Challenges :

  • Reduced yield due to poor solubility at larger volumes.
  • Exothermic reactions causing decomposition.
    • Solutions :
  • Use polar aprotic solvents (e.g., DMF) for better solubility.
  • Gradual reagent addition and temperature control (<5°C/min ramp) .

Q. How is regioselectivity achieved in electrophilic substitution reactions of oxazolones?

  • Mechanistic Insight :

  • Electron-withdrawing substituents (e.g., -NO2_2) direct electrophiles to the para position of the phenyl ring via resonance stabilization.
  • Steric effects favor substitution at less hindered sites (e.g., meta position in bulky derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5(4H)-Oxazolone, 4-ethylidene-2-phenyl-
Reactant of Route 2
5(4H)-Oxazolone, 4-ethylidene-2-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.